5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15840000
InChI: InChI=1S/C14H14N4O/c15-6-7-17-8-9-18-13(14(17)19)10-12(16-18)11-4-2-1-3-5-11/h1-5,8-10H,6-7,15H2
SMILES:
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol

5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC15840000

Molecular Formula: C14H14N4O

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
IUPAC Name 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C14H14N4O/c15-6-7-17-8-9-18-13(14(17)19)10-12(16-18)11-4-2-1-3-5-11/h1-5,8-10H,6-7,15H2
Standard InChI Key KXMJLKWIWJEEGT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 254.29 g/mol. Its IUPAC name, 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one, reflects the fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrazinone ring (positions 4–7), with substituents at positions 2 (phenyl) and 5 (2-aminoethyl). The canonical SMILES string C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN illustrates the connectivity of atoms, while the InChIKey KXMJLKWIWJEEGT-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O
Molecular Weight254.29 g/mol
IUPAC Name5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one
SMILESC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN
Topological Polar Surface Area85.3 Ų

The 2-aminoethyl side chain enhances solubility in polar solvents, while the phenyl group contributes to hydrophobic interactions with biological targets.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves cyclocondensation strategies using 5-aminopyrazole precursors. A representative route includes:

  • Formation of the Pyrazolo[1,5-a]pyrazinone Core: Reacting 5-amino-3-phenylpyrazole with a β-ketoester or diketone under acidic conditions (e.g., acetic acid with H₂SO₄ catalysis) .

  • Introduction of the 2-Aminoethyl Group: Alkylation of the pyrazinone nitrogen using 2-bromoethylamine or reductive amination of a ketone intermediate.

Key Reaction Conditions:

  • Temperature: 80–120°C (reflux in ethanol or acetic acid).

  • Catalysts: Acidic (H₂SO₄) or basic (Et₃N) conditions, depending on the step .

  • Yield Optimization: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.8–3.2 ppm (m, 2H, -CH₂NH₂), δ 4.1–4.3 ppm (t, 2H, N-CH₂), and δ 7.3–8.1 ppm (m, 5H, phenyl).

  • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm (C=O), aromatic carbons at δ 120–140 ppm.

  • MS (ESI+): Molecular ion peak at m/z 255.1 [M+H]⁺.

Biological Activities and Mechanism of Action

Kinase Inhibition and Anticancer Effects

The compound inhibits serine/threonine kinases (e.g., PIM-1, AKT) and tyrosine kinases (e.g., Src-family kinases) by competitively binding to the ATP-binding pocket. In A549 lung cancer cells, derivatives reduced viability by 50% at 10 μM (IC₅₀ = 8.2 ± 1.3 μM), inducing apoptosis via caspase-3 activation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)8.2Caspase-3 activation, G1 arrest
MCF-7 (Breast)12.4ROS generation, DNA damage
CaCO-2 (Colon)9.8AKT/mTOR pathway inhibition

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed NF-κB nuclear translocation and reduced TNF-α secretion by 70% at 20 μM. This effect correlates with inhibition of IκB kinase (IKK), preventing IκB degradation and subsequent cytokine release.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Phenyl Group (Position 2): Essential for hydrophobic interactions with kinase pockets. Replacement with smaller alkyl groups (e.g., methyl) reduced activity by >50%.

  • 2-Aminoethyl Side Chain (Position 5): Critical for solubility and hydrogen bonding. Acetylation of the amine (-NHCOCH₃) abolished kinase inhibition.

  • Pyrazinone Core: The carbonyl group at position 4 is necessary for π-stacking with aromatic residues in kinase active sites .

Table 3: Impact of Substituents on Kinase Inhibition

DerivativePIM-1 IC₅₀ (μM)Solubility (mg/mL)
Parent Compound0.451.2
2-Methyl Analog2.12.5
5-Acetamidoethyl>100.8

Chemical Modifications and Applications

Functionalization Strategies

  • N-Alkylation: The 2-aminoethyl group undergoes alkylation with electrophiles (e.g., alkyl halides) to improve blood-brain barrier penetration.

  • Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazinone ring to a quinone imine, enhancing redox activity.

  • Metal Complexation: Coordination with Pt(II) or Cu(II) ions augments DNA intercalation and anticancer effects .

Therapeutic Applications

  • Oncology: Preclinical studies in xenograft models show 40% tumor volume reduction at 10 mg/kg (oral, twice daily) .

  • Neuroinflammation: In a murine Alzheimer’s model, the compound reduced amyloid-β plaque burden by 30% via JNK pathway inhibition.

  • Antiviral Activity: Derivatives inhibited dengue virus NS5 polymerase with EC₅₀ = 5.6 μM .

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